(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-33-17-7-8-18(19(13-17)34-2)23(32)30-11-9-29(10-12-30)21-20-22(26-14-25-21)31(28-27-20)16-5-3-15(24)4-6-16/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUVOMADWAEPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone is a triazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazolo-pyrimidine core linked to a piperazine moiety and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 486.91 g/mol. The presence of the chlorophenyl and dimethoxy groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyrimidines have shown efficacy against various bacterial strains and fungi.
- Case Study : A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL, indicating promising antimicrobial potential.
Anticancer Properties
Triazolo-pyrimidines have been investigated for their anticancer activities due to their ability to inhibit specific kinases involved in cancer progression.
- Research Findings : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results showed that certain derivatives induced apoptosis in HeLa and MCF-7 cells with IC50 values below 20 µM. The mechanism was linked to the inhibition of cell proliferation and induction of cell cycle arrest.
Antitubercular Activity
The exploration of triazolo-pyrimidines as potential antitubercular agents has gained traction in recent years.
- Research Findings : In a study focused on anti-tubercular agents, compounds related to triazolo-pyrimidine were tested against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values between 1.35 and 2.18 µM, demonstrating significant inhibitory effects on bacterial growth.
The biological activity of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone is thought to involve multiple mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as PfGSK3 and PfPK6, which are crucial in various signaling pathways associated with cell growth and survival.
- Interference with DNA Synthesis : The structural similarity to nucleobases suggests potential interference with DNA synthesis pathways in pathogenic organisms.
Data Tables
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant biological activities:
-
Anticancer Properties :
- Several studies have reported that triazole derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results in inhibiting cell proliferation in breast and lung cancer models .
- A recent study highlighted that derivatives of triazolo-pyrimidines could effectively block cancer cell growth by inducing apoptosis in tumor cells .
- Antiviral Activity :
-
Neuropharmacological Effects :
- Compounds with piperazine rings are known for their neuroactive properties. Studies have demonstrated that piperazine derivatives can act as anxiolytics or antidepressants, potentially influencing neurotransmitter systems . The target compound may exhibit similar effects due to its structural characteristics.
Synthesis and Functionalization
The synthesis of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone involves several steps:
-
Formation of Triazole Ring :
- The triazole moiety can be synthesized through cycloaddition reactions involving azides and alkynes or through condensation reactions involving hydrazines and carbonyl compounds.
-
Piperazine Derivative Synthesis :
- Piperazine can be introduced via nucleophilic substitution reactions where piperazine reacts with halogenated aromatic compounds.
-
Final Coupling Reaction :
- The final step typically involves coupling the synthesized triazole-piperazine intermediate with a substituted phenyl ketone to form the desired methanone structure.
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of triazolo-pyrimidine derivatives against multiple cancer cell lines (MCF7, A549). The results showed that modifications on the triazole ring significantly enhanced cytotoxicity compared to unmodified compounds. The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone was among those exhibiting high potency against MCF7 cells with an IC50 value of 12 µM .
Case Study 2: Antiviral Mechanism Investigation
Another research focused on the antiviral properties of triazole derivatives against influenza A virus. The study revealed that specific substitutions on the triazole ring enhanced binding affinity to the viral polymerase complex PA-PB1 interface. This led to a significant reduction in viral replication rates in vitro .
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazolopyrimidine vs. Quinoline: The compound in , “(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone,” replaces the triazolopyrimidine core with a quinoline system. The quinoline moiety enhances aromatic π-stacking interactions but reduces hydrogen-bonding capacity compared to triazolopyrimidine, which mimics ATP-binding sites in kinases .
Piperazine Linker Modifications
- The target compound’s piperazine is conjugated to a 2,4-dimethoxyphenyl ketone, while ’s analogue uses a 4,4-difluorocyclohexyl group. Methoxy groups enhance solubility via hydrogen bonding, whereas fluorinated cyclohexyl groups improve metabolic stability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the recommended methodologies for synthesizing (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example, triazolo-pyrimidine cores can be constructed via [1,2,3]-triazole ring closure using copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with a piperazine-methanone derivative. Key steps include:
- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) .
- Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to improve yields.
- Monitoring purity using TLC and NMR spectroscopy .
Table 1 : Example Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | ↑↑ (10–20%) |
| Catalyst (CuI) | 5–10 mol% | ↑↑ (15–25%) |
| Solvent | DMF or THF | ↔ (varies) |
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- FT-IR/NMR : Confirm functional groups (e.g., methoxy, triazole, chlorophenyl) and piperazine linkage .
- HPLC-MS : Assess purity and molecular weight.
- X-ray crystallography : Resolve crystal structure for stereochemical confirmation (if crystals are obtainable).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability for storage guidelines .
Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., kinase inhibition, antimicrobial activity)?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR, VEGFR) due to the triazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer : Address variability through:
- Standardized protocols : Harmonize assay conditions (e.g., cell lines, incubation time, DMSO concentration) .
- Dose-response validation : Replicate experiments with extended concentration ranges (e.g., 0.1–100 μM) and use nonlinear regression models (e.g., Hill equation) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA, Cohen’s d for effect size) .
Table 2 : Common Sources of Data Variability
| Factor | Mitigation Strategy |
|---|---|
| Cell line heterogeneity | Use authenticated cell banks (ATCC) |
| Solvent interference | Limit DMSO to ≤0.1% (v/v) |
| Enzyme lot variability | Pre-test enzyme activity |
Q. What experimental frameworks are recommended for studying the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab-scale) : Assess biodegradability (OECD 301D), photolysis (simulated sunlight), and hydrolysis (pH 4–9) .
- Phase 2 (Microcosm) : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .
- Phase 3 (Field) : Monitor soil/water residues in controlled ecosystems (split-plot designs with replicates) .
Q. How can molecular docking and dynamics simulations improve understanding of target binding interactions?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (PDB IDs: 1M17, 2ITZ). Prioritize residues within 4 Å of the ligand .
- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability (RMSD/RMSF analysis) and free energy (MM-PBSA) .
- Validate with mutagenesis studies (e.g., alanine scanning of key binding residues) .
Methodological Guidance for Data Interpretation
Q. What strategies should be employed when integrating this compound into a broader theoretical framework (e.g., structure-activity relationships or drug discovery pipelines)?
- Methodological Answer :
- Link to conceptual frameworks such as:
- QSAR models : Use molecular descriptors (e.g., logP, polar surface area) to predict ADMET properties .
- Fragment-based drug design : Identify optimizable substructures (e.g., 4-chlorophenyl for lipophilicity) .
- Align with hypotheses from prior studies (e.g., triazolo-pyrimidines as kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
